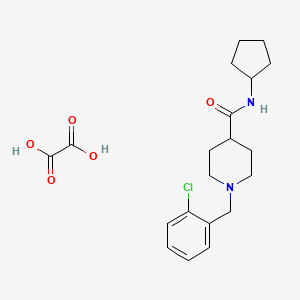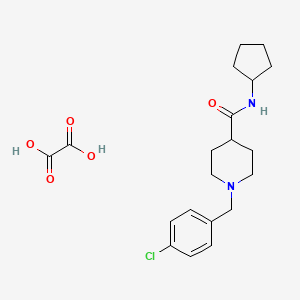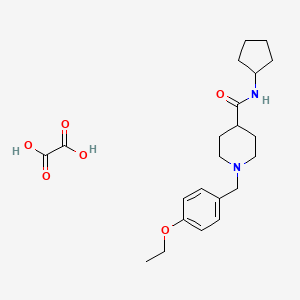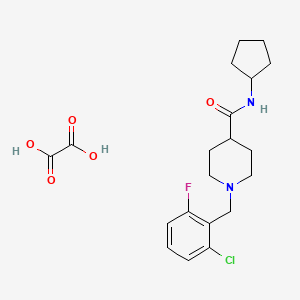![molecular formula C19H25NO3S B3949455 (2-methoxyethyl)(4-methylbenzyl)[4-(methylsulfonyl)benzyl]amine](/img/structure/B3949455.png)
(2-methoxyethyl)(4-methylbenzyl)[4-(methylsulfonyl)benzyl]amine
Vue d'ensemble
Description
(2-methoxyethyl)(4-methylbenzyl)[4-(methylsulfonyl)benzyl]amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is commonly referred to as MMB-4 and belongs to the class of psychoactive substances known as benzofurans. MMB-4 has been found to have a unique mechanism of action that makes it a promising candidate for the development of new treatments for various medical conditions.
Mécanisme D'action
MMB-4 works by modulating the activity of certain neurotransmitters in the brain, including serotonin and dopamine. These neurotransmitters play a crucial role in regulating mood and emotions. MMB-4 has been found to increase the levels of these neurotransmitters in the brain, which can lead to an improvement in mood and a reduction in anxiety.
Biochemical and Physiological Effects:
MMB-4 has been found to have several biochemical and physiological effects on the body. Studies have shown that the compound has a low toxicity profile and does not produce significant side effects. MMB-4 has also been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MMB-4 in lab experiments is its unique mechanism of action. The compound has been found to have a different mechanism of action compared to other psychoactive substances, which makes it a promising candidate for the development of new treatments. However, the synthesis of MMB-4 requires specialized equipment and expertise, which can limit its availability for use in lab experiments.
Orientations Futures
There are several future directions for the research and development of MMB-4. One area of focus is the development of new treatments for depression and anxiety disorders. Studies have shown that MMB-4 has anxiolytic and antidepressant effects, which make it a promising candidate for the development of new treatments for these conditions.
Another area of focus is the development of new treatments for inflammatory conditions. MMB-4 has been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory conditions such as arthritis.
Conclusion:
In conclusion, MMB-4 is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has a unique mechanism of action that makes it a promising candidate for the development of new treatments for various medical conditions. While there are limitations to the use of MMB-4 in lab experiments, there are several future directions for the research and development of this compound.
Applications De Recherche Scientifique
MMB-4 has been the subject of several scientific studies that have investigated its potential therapeutic applications. One of the main areas of research has been in the treatment of depression and anxiety disorders. Studies have shown that MMB-4 has anxiolytic and antidepressant effects, which make it a promising candidate for the development of new treatments for these conditions.
Propriétés
IUPAC Name |
2-methoxy-N-[(4-methylphenyl)methyl]-N-[(4-methylsulfonylphenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S/c1-16-4-6-17(7-5-16)14-20(12-13-23-2)15-18-8-10-19(11-9-18)24(3,21)22/h4-11H,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZXNNNCPXHRFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CCOC)CC2=CC=C(C=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



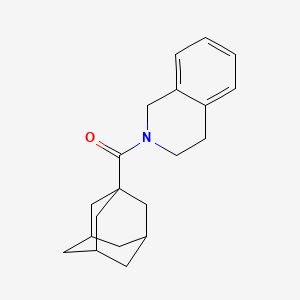
![N-(3-chlorophenyl)-N'-[5-({[2-(4-methylphenoxy)ethyl]thio}methyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3949382.png)
![N-(3,4-difluorophenyl)-N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3949397.png)
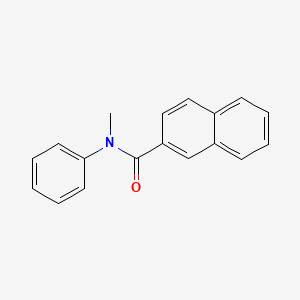
![1-[4-(benzyloxy)-3-methoxybenzyl]-N-[3-(dimethylamino)propyl]-4-piperidinecarboxamide](/img/structure/B3949422.png)
![N-[2-(diethylamino)ethyl]-1-(2-hydroxybenzyl)-4-piperidinecarboxamide](/img/structure/B3949430.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-N-[2-(diethylamino)ethyl]-4-piperidinecarboxamide](/img/structure/B3949435.png)
![N-[2-(diethylamino)ethyl]-1-(3-methoxybenzyl)-4-piperidinecarboxamide oxalate](/img/structure/B3949436.png)
![1-(4-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide](/img/structure/B3949448.png)

